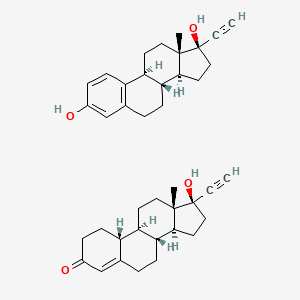

Norethindrone and ethinyl estradiol

Description

Properties

CAS No. |

37270-71-6 |

|---|---|

Molecular Formula |

C40H50O4 |

Molecular Weight |

594.8 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15-,16+,17+,18-,19-,20-;16-,17-,18+,19+,20+/m01/s1 |

InChI Key |

NAPPWIFDUAHTRY-IPNRVOCKSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(17 alpha)-17-hydroxy-19-norpregn-4-en-20-yn-3-one, mixture with (17 alpha)-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol Anovlar Binovum Brevicon Brevion Con-fer DT 5061 DT-5061 Estrostep ethynylestradiol mixture with norethindrone LoDose Loestrin Loveston Modicon Neocon Netasyn norethindrone acetate, ethinyl estradiol, ferrous fumarate drug combination Norimen Norinyl 1-35 Norminest Ortho Novum 7-7-7 Ovyrmen Primidos SH 7.1122 SH B 259 AB Synphase Tri-norinyl Triella Trinovum Zoran |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Gonadotropin Suppression Mechanism of Norethindrone and Ethinyl Estradiol

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An in-depth analysis of the synergistic mechanism of action of norethindrone (B1679910) (a progestin) and ethinyl estradiol (B170435) (an estrogen) in the suppression of pituitary gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH). This document outlines the molecular interactions, signaling pathways, and resultant physiological effects that form the basis of their widespread use in hormonal contraception.

Executive Summary

Norethindrone and ethinyl estradiol, key components of combined oral contraceptives (COCs), exert their primary contraceptive effect by suppressing the hypothalamic-pituitary-ovarian (HPO) axis.[1][2] This action inhibits the physiological hormonal fluctuations required for follicular development and ovulation.[2][3] The combination of a synthetic progestin and estrogen provides a multi-pronged and synergistic suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus and subsequent FSH and LH release from the anterior pituitary.[2][4] Ethinyl estradiol primarily suppresses FSH secretion, thereby preventing the selection and maturation of an ovarian follicle.[1][2] Norethindrone is chiefly responsible for attenuating the frequency of GnRH pulses and, most critically, eliminating the mid-cycle LH surge, which is the direct trigger for ovulation.[2][3] This guide details the molecular mechanisms, presents quantitative data on receptor binding and hormonal suppression, outlines relevant experimental protocols, and provides visual diagrams of the core signaling pathways.

Core Mechanism of Action: Synergistic Suppression of the HPO Axis

The contraceptive efficacy of the this compound combination stems from its ability to interrupt the normal endocrine communication between the hypothalamus, pituitary gland, and ovaries.[4]

Role of Ethinyl Estradiol (EE)

Ethinyl estradiol is a potent synthetic estrogen that acts as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][5] It exhibits a higher binding affinity for the estrogen receptor than endogenous estradiol.[6][7]

-

Hypothalamic Action: At the hypothalamus, EE modulates the secretion of Gonadotropin-Releasing Hormone (GnRH).[8] By providing continuous estrogenic negative feedback, it helps to suppress the normal pulsatile release of GnRH that drives the menstrual cycle.[4]

-

Pituitary Action: EE's most significant contribution to gonadotropin suppression occurs at the anterior pituitary. It directly inhibits the synthesis and release of Follicle-Stimulating Hormone (FSH).[1] This suppression of FSH is crucial as it prevents the recruitment and development of ovarian follicles, thereby halting the initial phase of the ovulatory cycle.[2]

Role of Norethindrone (NET)

Norethindrone is a synthetic progestin that primarily interacts with progesterone (B1679170) receptors (PR) in target tissues, including the hypothalamus and pituitary.[1][3]

-

Hypothalamic Action: Norethindrone's principal mechanism is the potent negative feedback it exerts on the hypothalamus, which significantly decreases the pulse frequency of GnRH release.[2] This slowing of the GnRH pulse generator is a key factor in preventing the hormonal cascade that leads to ovulation.

-

Pituitary Action: By reducing GnRH pulse frequency and acting directly on the pituitary, norethindrone effectively blunts the secretion of Luteinizing Hormone (LH).[3][9] Its most critical function is the complete inhibition of the mid-cycle LH surge.[3] Without this surge, the final maturation of the dominant follicle and the subsequent release of an ovum (ovulation) are prevented.[8]

Synergistic Effects

The combination of EE and NET achieves a more profound and reliable suppression of gonadotropins than either agent alone.[10] EE's suppression of FSH prevents follicular development, which in turn prevents the rise in endogenous estradiol that would normally trigger the LH surge.[2] Simultaneously, NET's potent suppression of the LH surge ensures that even if some follicular activity were to occur, ovulation would be reliably prevented.[2][3] This dual mechanism of action on both FSH and LH provides a robust contraceptive effect.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the mechanism of action of ethinyl estradiol and norethindrone.

Table 1: Receptor Binding Affinity

This table presents the relative binding affinities and inhibition constants of ethinyl estradiol and norethindrone for their respective nuclear receptors.

| Compound | Receptor | Parameter | Value | Reference |

| Ethinyl Estradiol | Estrogen Receptor α (ERα) | Relative Affinity vs. Estradiol | 194% - 233% | [5] |

| Estrogen Receptor β (ERβ) | Relative Affinity vs. Estradiol | 38% - 151% | [5] | |

| Norethindrone | Progesterone Receptor (PR) | Inhibition Constant (Ki) | 6.8 nM | [14] |

Table 2: Dose-Dependent Effects on Gonadotropin and Androgen Suppression

This table summarizes findings from a comparative study on different monophasic combinations of ethinyl estradiol and norethindrone, illustrating the dose-dependent nature of hormonal suppression.[15]

| Formulation (Ethinyl Estradiol / Norethindrone) | Effect on FSH & LH | Effect on Total Testosterone | Effect on Androstenedione |

| 35 mcg / 1 mg | Standard Suppression | Standard Suppression | Greatest Suppression |

| 50 mcg / 1 mg | No greater suppression than 35 mcg / 1 mg | No greater suppression than 35 mcg / 1 mg | Less suppression than 35 mcg / 1 mg |

| 35 mcg / 0.5 mg | Less suppression than 35 mcg / 1 mg | Less suppression than 35 mcg / 1 mg | Less suppression than 35 mcg / 1 mg |

Key Experimental Protocols

Detailed methodologies are critical for the replication and validation of findings in drug development. The following sections describe protocols relevant to studying the effects of this compound.

Protocol: In Vitro Estrogen Receptor Competitive-Binding Assay

This protocol is used to determine the binding affinity of a compound (e.g., ethinyl estradiol) for the estrogen receptor relative to estradiol.

Objective: To quantify the relative binding affinity (RBA) of a test compound for the estrogen receptor.

Methodology: [6]

-

Preparation of Cytosol: Uterine tissue is homogenized in a buffer (e.g., 50 mM Tris, pH 7.4) and centrifuged to prepare a uterine cytosol fraction containing estrogen receptors.

-

Incubation: A constant concentration of radiolabeled estradiol ([³H]-E₂) (e.g., 1 x 10⁻⁹ M final concentration) is incubated in duplicate tubes with:

-

Increasing concentrations of the unlabeled competitor compound (e.g., ethinyl estradiol).

-

A fixed volume of the uterine cytosol preparation.

-

Tris buffer to reach the final reaction volume.

-

-

Equilibration: Reaction tubes are incubated at 4°C for an extended period (e.g., 20 hours) on a roller to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: A cold 60% hydroxylapatite (HAP) slurry is added to each tube. The HAP binds the receptor-ligand complexes, allowing for the separation of bound radioligand from free radioligand by centrifugation.

-

Quantification: The amount of radioactivity in the HAP pellet (bound fraction) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂ (IC₅₀) is determined. The RBA is then calculated relative to the IC₅₀ of unlabeled estradiol.

Protocol: Clinical Assessment of Pituitary Responsiveness via GnRH Stimulation Test

This protocol evaluates the suppressive effect of hormonal agents on the pituitary's ability to release gonadotropins in response to a GnRH challenge.

Objective: To measure LH and FSH secretion in response to a standardized bolus of GnRH or a GnRH agonist.

-

Subject Preparation: Subjects are studied at baseline (e.g., follicular phase of a menstrual cycle) and again after a defined period of treatment with the norethindrone/ethinyl estradiol combination.

-

Baseline Sampling: An intravenous catheter is placed. Baseline blood samples are collected to determine basal levels of LH, FSH, estradiol, and progesterone.

-

Pulsatility Assessment (Optional): To assess the endogenous GnRH pulse generator activity, blood samples are drawn frequently (e.g., every 10 minutes for 3 hours) prior to the GnRH challenge.[16]

-

GnRH Challenge: A standardized bolus of a GnRH agonist, such as Leuprolide Acetate (e.g., 10 µg), is administered intravenously.[16]

-

Post-Stimulation Sampling: Blood samples are collected at timed intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) following the GnRH bolus.

-

Hormone Analysis: Serum or plasma is separated and stored frozen until analysis. LH and FSH concentrations are measured using a sensitive and specific method, such as an immunofluorimetric assay (IFMA).[16]

-

Data Analysis: The peak LH and FSH response and the total response (area under the curve) are calculated and compared between the baseline and treatment phases to quantify the degree of pituitary suppression.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.

References

- 1. Facebook [cancer.gov]

- 2. Combined oral contraceptive pill - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Norethindrone? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Ethinylestradiol - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 9. Norethindroneethinyl-estradiol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Feminizing hormone therapy - Wikipedia [en.wikipedia.org]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Norethindrone Acetate and Ethinyl Estradiol Tablets USP, 1.5 mg/0.03 mg [dailymed.nlm.nih.gov]

- 13. This compound Tablets, USP 1 mg/0.035 mg Rx only, [dailymed.nlm.nih.gov]

- 14. Interaction of progestins with steroid receptors in human uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effect of monophasic combinations of ethinyl estradiol and norethindrone on gonadotropins, androgens and sex hormone binding globulin: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulatory Effects of Ethinyl Estradiol Plus Drospirenone Contraceptive Pill on Spontaneous and GnRH-Induced LH Secretion [mdpi.com]

- 17. Demonstration of progesterone receptor-mediated gonadotrophin suppression in the human male - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Norethindrone and Ethinyl Estradiol on Cervical Mucus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of a combined oral contraceptive formulation of norethindrone (B1679910) and ethinyl estradiol (B170435) on the biophysical and biochemical properties of human cervical mucus. The primary contraceptive mechanism of action of this combination, beyond the inhibition of ovulation, involves profound alterations to the cervical mucus, rendering it hostile to sperm penetration and transport. This document synthesizes available quantitative data, details the experimental protocols for assessing cervical mucus parameters, and elucidates the underlying hormonal signaling pathways.

Introduction

Combined oral contraceptives (COCs) containing a progestin, such as norethindrone, and an estrogen, such as ethinyl estradiol, are widely utilized for contraception.[1] Their efficacy is attributed not only to the suppression of ovulation but also to significant changes in the cervical mucus, which create a barrier to sperm entry into the uterus.[1] Under the influence of endogenous estrogen during the follicular phase, cervical mucus is typically thin, watery, and acellular, facilitating sperm migration.[2] Conversely, progesterone (B1679170) in the luteal phase induces a thick, viscous, and cellular mucus that impedes sperm.[2] Norethindrone, a synthetic progestin, mimics the effects of progesterone, while ethinyl estradiol provides cycle control and potentiates the action of the progestin.[3] This guide will systematically explore the quantitative and qualitative changes in cervical mucus induced by this hormonal combination.

Quantitative Effects on Cervical Mucus Properties

The administration of norethindrone, both alone and in combination with ethinyl estradiol, leads to a significant shift in cervical mucus properties, making it unfavorable for sperm penetration. These changes are often quantified using the Insler score, a composite scoring system that evaluates several key parameters of cervical mucus.[4][5] A lower Insler score indicates less favorable mucus for sperm transport.

Table 1: Effect of Norethindrone on Cervical Mucus Insler Score [6][7]

| Time Point | Median Insler Score (Interquartile Range) |

| Baseline (Favorable Mucus) | 11 (9–12) |

| 2 Hours Post-Norethindrone (0.35 mg) | 8.5 (4–9) |

| 4 Hours Post-Norethindrone (0.35 mg) | 8.5 (7–9) |

| 6 Hours Post-Norethindrone (0.35 mg) | 6.5 (6–8) |

| 24 Hours Post-Norethindrone (0.35 mg) | 8 (7–8) |

Studies on combined oral contraceptives containing norethindrone acetate (B1210297) and ethinyl estradiol have demonstrated a consistently poor cervical mucus quality throughout the cycle, with a mean cervical mucus quality (CMQ) score of 1.[8][9]

Table 2: Summary of Cervical Mucus Changes with Norethindrone and Ethinyl Estradiol

| Parameter | Pre-treatment (Ovulatory Phase) | Post-treatment with Norethindrone/Ethinyl Estradiol |

| Viscosity | Low | High (thick, viscous)[2] |

| Spinnbarkeit (Stretchability) | High (≥ 6 cm) | Low (minimal to none)[10] |

| Ferning Pattern | Typical arborization (fern-like) | Absent or atypical[11] |

| Volume | Abundant | Scant |

| Cellularity | Low | High |

Experimental Protocols

Accurate and standardized assessment of cervical mucus properties is crucial for evaluating the effects of hormonal contraceptives. The following are detailed methodologies for key experiments.

Cervical Mucus Sample Collection

-

The patient is placed in the dorsal lithotomy position.

-

A sterile, unlubricated speculum is inserted into the vagina to visualize the cervix.

-

Any excess vaginal discharge is gently removed from the external os with a dry, sterile cotton swab.

-

A sterile syringe or a specific mucus collection device is gently inserted into the cervical canal.

-

Cervical mucus is aspirated by gentle suction.

-

The collected sample is then carefully expelled onto a clean glass slide for immediate analysis or into a sterile container for biochemical assays.

Insler Score Assessment

The Insler score is a composite score based on the evaluation of four parameters: mucus amount, spinnbarkeit, ferning, and cervical os opening. Each parameter is scored from 0 to 3, with a maximum total score of 12.[12]

Table 3: Insler Scoring System [12]

| Score | Mucus Amount | Spinnbarkeit | Ferning | Cervical Os |

| 0 | None | None | None | Closed |

| 1 | Scant | Slight (<4 cm) | Linear | Partially open |

| 2 | Dribble | Moderate (4-6 cm) | Partial | Open |

| 3 | Cascade | Pronounced (>6 cm) | Complete | Gaping |

Spinnbarkeit (Stretchability) Measurement

-

A small drop of cervical mucus is placed on a clean, dry glass slide.

-

A coverslip is placed over the mucus drop.

-

The coverslip is then slowly and steadily lifted vertically with forceps.

-

The maximum length (in centimeters) that the mucus thread can be stretched before it breaks is measured. This is the spinnbarkeit.[13]

Ferning Pattern Analysis

-

A small amount of cervical mucus is spread thinly and evenly on a clean, dry glass slide using a sterile applicator.[14][15]

-

The slide is allowed to air dry completely at room temperature for approximately 10-15 minutes. Do not heat-fix.[14][15]

-

The dried slide is then examined under a low-power microscope (10x objective).[14]

-

The presence and quality of the ferning pattern (arborization) are observed and graded. A typical ovulatory mucus will show a distinct fern-like pattern due to the crystallization of sodium chloride in the presence of high estrogen levels.[11] Under the influence of progestins like norethindrone, this ferning pattern is typically absent or shows an atypical, cellular pattern.

Viscosity Measurement (Microrheometry)

-

A small sample of cervical mucus (typically a few microliters) is placed in the sample chamber of a microrheometer.[16]

-

The viscoelastic properties of the mucus are measured by analyzing the motion of microscopic beads within the sample.

-

The instrument provides quantitative data on the elastic modulus (G') and viscous modulus (G''), from which the complex viscosity can be calculated.[17]

Signaling Pathways and Molecular Mechanisms

The changes in cervical mucus properties induced by this compound are a direct result of their action on the hormone receptors within the cervical glands.

Ethinyl estradiol, a synthetic estrogen, binds to estrogen receptors (ERs) in the cervical epithelial cells. This binding can influence the expression of various genes, including those for mucins.[3] Norethindrone, a potent progestin, binds to progesterone receptors (PRs).[3] The progestogenic effect is dominant in altering the cervical mucus.

The binding of norethindrone to the PR in the nucleus of cervical gland epithelial cells leads to the transcription of specific genes that alter the composition of the secreted mucus. This includes a shift in the type and glycosylation of mucins, particularly increasing the expression of gel-forming mucins like MUC5AC and MUC5B, which contribute to the thick and viscous nature of the mucus.[18] The increased production of these mucins and a decrease in water content result in a dense mucus network that acts as a physical barrier to sperm.

Conclusion

The combination of this compound effectively alters cervical mucus to prevent conception. This is achieved through a progesterone-dominant effect that transforms the mucus into a thick, viscous, and cellular barrier that is impenetrable to sperm. The quantitative changes, as measured by the Insler score and other biophysical parameters, are consistent and significant. The underlying mechanism involves the hormonal regulation of gene expression in the cervical glands, leading to changes in mucin production and hydration. Understanding these effects and the methodologies for their assessment is critical for the development and evaluation of current and future hormonal contraceptives.

References

- 1. Studies on low-dose oral contraceptives: cervical mucus and plasma hormone changes in relation to circulating D-norgestrel and 17alpha ethynyl-estradiol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Appraising cervical mucus: a new approach to evaluating contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparing cervical mucus changes in response to an oral progestin or estrogen withdrawal in ovarian suppressed women: a clinical pilot - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of cervical mucus of 24/4 vs. 21/7 combined oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. THE EFFECT OF NORETHINDRONE ACETATE-ETHINYL ESTRADIOL, CLOMIPHENE CITRATE, AND DYDROGESTERONE ON SPINNBARKEIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fern test - Wikipedia [en.wikipedia.org]

- 12. Tests of sperm–cervical mucus interaction (Chapter 6) - A Practical Guide to Basic Laboratory Andrology [cambridge.org]

- 13. Paper - Spinnbarkeit- A characteristic of cervical mucus - Embryology [embryology.med.unsw.edu.au]

- 14. thekingsleyclinic.com [thekingsleyclinic.com]

- 15. Point of Care- Ferning, PPM | MLabs [mlabs.umich.edu]

- 16. Human cervical mucus. I. Rheologic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Known and Unknown About Female Reproductive Tract Mucus Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The effect of ethinyl estradiol and drospirenone-containing oral contraceptives upon mucoprotein content of cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Anti-Androgenic Properties of Norethindrone and Ethinyl Estradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone (B1679910), a synthetic progestin, and ethinyl estradiol, a synthetic estrogen, are widely used in combination oral contraceptives and hormone replacement therapies. Beyond their primary hormonal activities, these compounds exhibit complex interactions with other steroid hormone receptors, including the androgen receptor (AR). Understanding their in-vitro anti-androgenic properties is crucial for elucidating their full pharmacological profile and informing the development of new therapeutic agents with optimized selectivity. This technical guide provides a comprehensive overview of the in-vitro studies investigating the anti-androgenic effects of norethindrone and ethinyl estradiol, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies on the androgenic and anti-androgenic properties of norethindrone and its metabolite, as well as available data for ethinyl estradiol.

Table 1: Androgen Receptor Binding Affinity and Transactivation Activity of Norethindrone

| Compound | Assay Type | Relative Binding Affinity (RBA) vs. DHT/5α-DHT | Androgen Receptor Transactivation (% of 5α-DHT) | Reference |

| Norethindrone | Competitive Binding Assay | 3.2% | - | [1] |

| Norethindrone | Reporter Gene Assay | - | 1.1% | [1] |

DHT: Dihydrotestosterone; 5α-DHT: 5α-Dihydrotestosterone

Table 2: Anti-Androgenic Activity of Norethindrone Metabolite

| Compound | Assay Type | Observed Effect | Notes |

| 17α-ethynyl testosterone (B1683101) (ET) | Not Specified | Displayed anti-androgenic activity | This effect was suppressed by 5α-reduction. |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Androgen Receptor (AR) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To determine the relative binding affinity (RBA) or the half-maximal inhibitory concentration (IC50) of a test compound for the androgen receptor.

General Protocol Outline:

-

Receptor Source: Cytosol preparations from androgen target tissues (e.g., rat ventral prostate) or recombinant human androgen receptor expressed in a suitable cell line.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone or [³H]-dihydrotestosterone (DHT), is used.

-

Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., norethindrone, ethinyl estradiol) or a known reference androgen (e.g., DHT).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Techniques such as hydroxylapatite adsorption, dextran-coated charcoal, or filter binding assays are used to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The RBA is then calculated relative to the reference androgen.

Androgen Receptor (AR) Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.

Objective: To determine the androgenic (agonist) or anti-androgenic (antagonist) activity of a test compound.

General Protocol Outline:

-

Cell Line: A mammalian cell line (e.g., PC-3, HeLa, CHO-K1) that is co-transfected with two plasmids:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing a promoter with androgen response elements (AREs) driving the expression of a reporter gene (e.g., luciferase, β-galactosidase).

-

-

Cell Culture and Treatment:

-

Cells are cultured in a suitable medium, often stripped of endogenous steroids.

-

For agonist testing, cells are treated with increasing concentrations of the test compound.

-

For antagonist testing, cells are co-treated with a fixed concentration of a known androgen agonist (e.g., DHT or R1881) and increasing concentrations of the test compound.

-

-

Incubation: Cells are incubated with the test compounds for a specified period (e.g., 24-48 hours).

-

Cell Lysis and Reporter Gene Assay:

-

Cells are lysed to release the cellular components, including the reporter protein.

-

The activity of the reporter protein is measured using a specific assay (e.g., luciferase activity is measured with a luminometer after adding luciferin (B1168401) substrate).

-

-

Data Analysis:

-

For agonist activity, the results are expressed as the fold induction of reporter gene activity compared to the vehicle control. The EC50 value (the concentration that produces 50% of the maximal response) can be calculated.

-

For antagonist activity, the results are expressed as the percent inhibition of the androgen-induced reporter gene activity. The IC50 value (the concentration that inhibits 50% of the agonist-induced response) can be determined.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in androgen receptor signaling and the experimental procedures used to study them can aid in understanding the mechanisms of action.

References

A Technical Guide to the Molecular Binding Interactions of Norethindrone with Progesterone and Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone (B1679910) (also known as norethisterone) is a synthetic progestin derived from 19-nortestosterone.[1][2] First synthesized in 1951, it has become a cornerstone of hormonal therapy, primarily in oral contraceptives and treatments for menstrual disorders like endometriosis.[2][3] Its therapeutic effects are mediated through interactions with nuclear hormone receptors, principally the progesterone (B1679170) receptor (PR) and, to a lesser extent, the androgen receptor (AR).[2][4]

As a member of the steroid hormone receptor superfamily, PR and AR are ligand-activated transcription factors that regulate the expression of specific target genes.[5][6] The binding of a ligand such as norethindrone induces a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to specific DNA sequences known as hormone response elements (HREs), ultimately modulating gene transcription.[7][8][9] This guide provides an in-depth technical overview of the molecular interactions between norethindrone and both progesterone and androgen receptors, detailing the structural basis of these interactions, summarizing binding affinity data, and outlining the experimental protocols used for their characterization.

Molecular Interaction with the Progesterone Receptor (PR)

Norethindrone is a potent agonist of the progesterone receptor.[10][11] Its primary mechanism of action involves mimicking the effects of the endogenous hormone progesterone, which leads to the regulation of genes involved in the female reproductive cycle.[4][12]

Binding Affinity and Activity

Norethindrone binds to the progesterone receptor with high affinity.[10] Studies have shown its binding activity to be approximately two-fold stronger than that of progesterone itself.[1] This strong binding translates to potent progestational activity, which is fundamental to its contraceptive efficacy.[1][2] The binding of norethindrone to the PR ligand-binding domain (LBD) stabilizes the receptor in an active conformation, facilitating the recruitment of coactivators and the initiation of downstream transcriptional events.[13]

Structural Basis of Interaction

The crystal structure of the human PR ligand-binding domain (LBD) in complex with norethindrone reveals the precise molecular interactions that govern its agonist activity.[10][11][14] Norethindrone settles into the hydrophobic ligand-binding pocket of the receptor. Key interactions that stabilize this complex include:

-

Hydrogen Bonding: The 3-keto group of the norethindrone A-ring forms critical hydrogen bonds with the side chains of Glutamine 725 (Gln725) and Arginine 766 (Arg766).[13][15][16] These interactions are crucial for anchoring the ligand and stabilizing the active conformation of the receptor, particularly of helices 3 and 5.[13]

-

D-Ring Interactions: The 17β-hydroxyl group on the D-ring of norethindrone can form a hydrogen bond with the side chain of Asparagine 719 (Asn719).[14]

-

Hydrophobic Contacts: The steroid core of norethindrone makes extensive van der Waals contacts with hydrophobic residues lining the binding pocket.

A notable feature of the PR LBD is its flexibility. The binding of norethindrone, which has a 17α-ethynyl group, is accommodated by conformational adjustments within the pocket, resulting in a ligand-specific pocket volume of approximately 520 ų.[10][11][14] These structural rearrangements allow the receptor to accommodate different ligands while maintaining the essential interactions required for an agonist response.

Quantitative Binding Data for Progesterone Receptor

The following table summarizes the reported binding affinity of norethindrone to the progesterone receptor.

| Parameter | Value | Reference Compound | Notes |

| Kd | 0.4 nM | - | Dissociation constant determined for the PR LBD.[10][11] |

| Binding Activity | ~200% | Progesterone (100%) | Relative binding activity is approximately two-fold stronger than progesterone.[1] |

| Transactivation | Weaker | Org 2058 (100%) | Five- to eight-fold weaker transactivation activity than the potent synthetic progestin Org 2058.[1] |

Molecular Interaction with the Androgen Receptor (AR)

While its primary activity is progestational, norethindrone also exhibits a low affinity for the androgen receptor.[2] This cross-reactivity is attributed to its structural similarity to testosterone (B1683101). This interaction is responsible for some of the androgenic side effects, such as acne, observed with its use.[2]

Binding Affinity and Activity

Norethindrone's binding to the androgen receptor is significantly weaker than its binding to the progesterone receptor.[1] Its relative binding affinity for AR is only a small fraction of that of 5α-dihydrotestosterone (DHT), the most potent natural androgen.[1] Consequently, its androgenic activity is also minimal.[1] Interestingly, the 5α-reduced metabolite of norethindrone shows an enhanced binding affinity for the androgen receptor, but this does not translate to increased androgenic potency; in fact, its biological activity is diminished.[17]

Quantitative Binding Data for Androgen Receptor

The following table summarizes the reported binding affinity of norethindrone to the androgen receptor.

| Parameter | Value | Reference Compound | Notes |

| Relative Binding Affinity | 3.2% | 5α-dihydrotestosterone (100%) | Measured in intact MCF-7 cells.[1] |

| Transactivation Activity | 1.1% | 5α-dihydrotestosterone (100%) | Functional assay measuring the ability to activate gene transcription via AR.[1] |

Receptor Signaling Pathways

Upon ligand binding, both PR and AR initiate signaling cascades that lead to changes in gene expression.

Progesterone Receptor (PR) Signaling

The primary action of PR is to regulate gene expression in response to progesterone binding.[5] In its unbound state, PR is located in the cytoplasm in a complex with heat shock proteins (HSPs).[18] Ligand binding triggers the dissociation of HSPs, receptor dimerization, and translocation into the nucleus.[9][18] Inside the nucleus, the PR dimer binds to progesterone response elements (PREs) in the promoter regions of target genes, recruiting coactivators and the transcriptional machinery to initiate gene expression.[5][18] PR can also mediate rapid, non-genomic effects through activation of cytoplasmic signaling kinases like Src and the MAPK pathway.[18][19]

Androgen Receptor (AR) Signaling

Similar to PR, the unbound AR resides in the cytoplasm complexed with HSPs.[7] Binding of an androgen, like testosterone or DHT, causes the dissociation of HSPs, receptor dimerization, and translocation to the nucleus.[6][7][8] The AR dimer then binds to androgen response elements (AREs) on the DNA, modulating the transcription of genes responsible for male sexual characteristics and other physiological processes.[6][20] AR signaling can also be activated or modulated by other pathways, such as growth factor signaling (e.g., IGF-1, EGF), which can lead to ligand-independent activation.[21]

Experimental Protocols

Characterizing the interaction of compounds like norethindrone with nuclear receptors involves a combination of binding and functional assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[22] A competitive binding assay is used to determine the affinity (Ki) of an unlabeled test compound (norethindrone) by measuring its ability to displace a radiolabeled ligand from the receptor.[22]

Methodology:

-

Receptor Preparation: Prepare a source of the receptor, typically from tissue homogenates (e.g., rat uterine cytosol for PR) or cell lysates from cell lines overexpressing the receptor of interest.[23][24] Determine the protein concentration of the preparation using a standard method like the BCA assay.[23]

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., ³H-ORG 2058 for PR), and varying concentrations of the unlabeled test compound (norethindrone).[23][25]

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[23]

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-containing membranes while allowing the unbound ligand to pass through.[22][23]

-

Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[23] The radioactivity trapped on the filters is then quantified using a scintillation counter.[23]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Reporter Gene Assay

Reporter gene assays are cellular assays used to measure the functional consequence of ligand binding—that is, the activation (agonism) or inhibition (antagonism) of receptor-mediated gene transcription.[26][27]

Methodology:

-

Plasmid Constructs: Two key plasmids are required:

-

Reporter Plasmid: Contains a reporter gene (e.g., firefly luciferase) downstream of a minimal promoter and multiple copies of the specific hormone response element (PRE or ARE).[28][29]

-

Receptor Expression Plasmid: Contains the cDNA for the full-length human PR or AR. This is often co-transfected, especially in cell lines that do not endogenously express the receptor at high levels.[28]

-

-

Cell Culture and Transfection: Culture a suitable human cell line (e.g., HEK293T or a breast cancer cell line like MCF-7).[1][26] Co-transfect the cells with the reporter plasmid, the receptor expression plasmid, and a control plasmid (e.g., expressing Renilla luciferase under a constitutive promoter) for normalization of transfection efficiency.[26]

-

Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the transfected cells with various concentrations of the test compound (norethindrone). Include a vehicle control (negative) and a known potent agonist (positive control).[26]

-

Incubation: Incubate the cells with the compound for a period sufficient to allow for transcription and translation of the reporter gene (e.g., 16-24 hours).[26]

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both the experimental (firefly) and control (Renilla) reporters using a luminometer and appropriate substrates.[30]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized reporter activity against the log concentration of the test compound. For agonists, this will generate a dose-response curve from which parameters like EC50 (effective concentration for 50% of maximal response) and maximal efficacy can be determined.

Conclusion

Norethindrone exerts its primary therapeutic effects through potent agonism of the progesterone receptor, an interaction characterized by high-affinity binding and stabilization of the receptor's active conformation. The structural details of this interaction, particularly the key hydrogen bonds formed within the ligand-binding pocket, are well-defined. Additionally, norethindrone exhibits weak binding and functional activity at the androgen receptor, which accounts for its mild androgenic side-effect profile. A thorough understanding of these differential molecular interactions is critical for the rational design of new selective progestogens and for optimizing the clinical application of existing hormonal therapies. The experimental protocols outlined herein represent the standard methodologies for quantitatively assessing these crucial structure-activity relationships in drug development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norethindrone vs Progesterone | Power [withpower.com]

- 4. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Androgen receptor - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 13. Structural Basis for Agonism and Antagonism for a Set of Chemically Related Progesterone Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 20. researchgate.net [researchgate.net]

- 21. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. eubopen.org [eubopen.org]

- 27. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 28. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. promega.com [promega.com]

The Influence of Low-Dose Norethindrone and Ethinyl Estradiol on Bone Mineral Density: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the long-term effects of combination low-dose norethindrone (B1679910) and ethinyl estradiol (B170435) on bone mineral density (BMD). Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from key clinical studies, details experimental methodologies, and illustrates the underlying molecular pathways.

Executive Summary

Combined oral contraceptives (COCs) containing low-dose ethinyl estradiol and norethindrone are widely utilized for contraception and management of various gynecological conditions. Their long-term impact on bone health is a critical consideration, particularly as bone mass accrual, maintenance, and age-related decline are hormonally sensitive processes. This whitepaper reviews the current body of evidence, indicating that the effects of these hormonal agents on BMD are nuanced and dependent on the age and hormonal status of the individual. In hypoestrogenic women, such as those who are perimenopausal or have hypothalamic amenorrhea, low-dose norethindrone and ethinyl estradiol combinations generally demonstrate a bone-protective or even beneficial effect, mitigating bone loss. Conversely, in adolescents who have not yet reached peak bone mass, the use of these COCs may be associated with an attenuation of bone density accrual. For healthy premenopausal women, the long-term effects appear to be largely neutral. This document provides a comprehensive overview of the quantitative data from pertinent clinical trials, detailed experimental protocols, and the molecular signaling pathways governing these effects.

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical studies investigating the effects of low-dose this compound on bone mineral density.

Table 2.1: Effects on Bone Mineral Density in Adolescent and Young Adult Women

| Study Population | Intervention | Duration | Skeletal Site | Mean Change in BMD | p-value |

| College-aged women (19.2 ± 0.5 years) | COC users | 12 months | Lateral Spine | -2.2% | 0.03 |

| Anterior-Posterior Spine | -0.7% | 0.069 | |||

| Whole Body | No change | - | |||

| Non-COC users | 12 months | Whole Body | Increase | <0.001 | |

| Adolescents (non-randomized trial) | 20 µg EE / 150 µg Desogestrel (B1670305) | 24 months | Lumbar Spine (BMC) | +2.15 g | >0.05 (vs. controls) |

| 30 µg EE / 3 mg Drospirenone (B1670955) | 24 months | Lumbar Spine (BMD) | -0.012 g/cm² | 0.001 (vs. controls) | |

| Lumbar Spine (BMC) | -0.43 g | 0.001 (vs. controls) | |||

| Control (non-users) | 24 months | Lumbar Spine (BMC) | +4.85 g | - | |

| Adolescent females with anorexia nervosa (11-17 years) | Norgestimate 180-250 µg / EE 35 µg | 13 cycles | Lumbar Spine | +0.026 g/cm² | 0.244 (vs. placebo) |

| Placebo | 13 cycles | Lumbar Spine | +0.019 g/cm² | - |

EE: Ethinyl Estradiol; COC: Combined Oral Contraceptive; BMD: Bone Mineral Density; BMC: Bone Mineral Content.

Table 2.2: Effects on Bone Mineral Density in Premenopausal and Postmenopausal Women

| Study Population | Intervention | Duration | Skeletal Site | Mean Change in BMD | p-value |

| Women with hypothalamic amenorrhea | Norgestimate 180-250 µg / EE 35 µg | ≥10 cycles | Lumbar Spine (L1-L4) | +1.47% (from 0.881 to 0.894 g/cm²) | 0.043 |

| Postmenopausal women | Norethindrone 5 mg/day | 2 years | Forearm (fat-corrected BMC) | +17.0 ± 5.5 mg/cm | <0.01 |

| Postmenopausal women | E2 1 mg / NETA 0.25 mg | 2 years | Lumbar Spine | +3.5% | <0.05 (vs. baseline) |

| E2 1 mg / NETA 0.5 mg | 2 years | Lumbar Spine | +3.8% | <0.05 (vs. baseline) | |

| E2 2 mg / NETA 1 mg | 2 years | Lumbar Spine | +5.0% | <0.05 (vs. baseline) | |

| Placebo | 2 years | Lumbar Spine | -2.3% | - |

EE: Ethinyl Estradiol; E2: 17β-estradiol; NETA: Norethindrone Acetate (B1210297); BMC: Bone Mineral Content.

Experimental Protocols

This section details the methodologies of key experiments cited in this whitepaper.

Clinical Trial Protocol for Adolescent Bone Mass Assessment

-

Study Design: A parallel-group, non-randomized controlled clinical trial with a 2-year follow-up.

-

Participants: 127 adolescent females were divided into a control group (non-COC users) and two intervention groups receiving either 20 µg ethinyl estradiol (EE)/150 µg desogestrel (COC1) or 30 µg EE/3 mg drospirenone (COC2)[1].

-

Inclusion Criteria: Healthy adolescent females.

-

Exclusion Criteria: Conditions or medications known to affect bone density[2].

-

Assessments:

-

Baseline and 24 months:

-

Anthropometric measurements.

-

Evaluation of secondary sexual characteristics (Tanner criteria).

-

Bone age assessment.

-

Bone Mineral Densitometry.

-

Measurement of bone biomarkers.

-

-

-

Bone Mineral Densitometry:

-

Biochemical Markers of Bone Turnover:

-

Analytes: Bone alkaline phosphatase (BAP), osteocalcin (B1147995) (OC), and C-terminal telopeptide (CTX) were measured at baseline and after 24 months[1].

-

-

Statistical Analysis: ANOVA followed by Bonferroni's multiple comparison test was used to compare the three groups at different time points[3].

Protocol for Postmenopausal Bone Loss Prevention Study

-

Study Design: A 2-year multicenter, double-blind, randomized, placebo-controlled study[4].

-

Participants: 327 newly menopausal women were randomized[4].

-

Intervention Arms:

-

Placebo

-

17β-estradiol (E2) 0.25 mg

-

E2 0.5 mg

-

E2 1 mg

-

E2 1 mg / Norethindrone acetate (NETA) 0.25 mg

-

E2 1 mg / NETA 0.5 mg

-

E2 2 mg / NETA 1 mg

-

-

Treatment Regimen: One tablet taken daily for 26 months[4].

-

Primary Efficacy Endpoint: Change in bone mineral density (BMD) at the lumbar spine[4].

-

Bone Mineral Densitometry:

-

Technique: Dual-energy X-ray absorptiometry (DXA).

-

Schedule: Measurements were taken at screening, and at 13, 19, and 26 months.

-

Sites: Lumbar spine, femoral neck, and trochanter[4].

-

-

Biochemical Markers of Bone Metabolism:

-

Schedule: Measured at baseline, and at 3, 6, 13, 19, and 26 months[4].

-

-

Safety Endpoint: Histological diagnoses of endometrial samples were tabulated for each treatment group[4].

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the action of ethinyl estradiol and norethindrone on bone cells.

References

- 1. Effect of two combinations of low-dose oral contraceptives on adolescent bone mass: A clinical trial with 2 years follow-up - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bone impact after two years of low-dose oral contraceptive use during adolescence | PLOS One [journals.plos.org]

- 4. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

Pharmacogenomic Variations in Norethindrone and Ethinyl Estradiol Metabolism: A Technical Guide

Issued: December 21, 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacogenomic variations influencing the metabolism of norethindrone (B1679910) (NET) and ethinyl estradiol (B170435) (EE), the active components in many oral contraceptives. Interindividual variability in drug response, efficacy, and adverse effects can be significantly attributed to genetic polymorphisms in key metabolic enzymes. This document details the metabolic pathways of NET and EE, summarizes the functional impact of specific genetic variants in enzymes such as CYP3A4, CYP2C9, and UGT1A1, presents relevant quantitative data in tabular format, and outlines common experimental methodologies for pharmacogenomic research in this area. Visual diagrams of metabolic pathways and experimental workflows are provided to facilitate understanding.

Introduction

Norethindrone, a progestin, and ethinyl estradiol, a synthetic estrogen, are widely used in combination for hormonal contraception.[1][2] The clinical efficacy and safety of these agents depend on achieving therapeutic plasma concentrations, which are influenced by individual rates of drug metabolism. The field of pharmacogenomics investigates how genetic variations affect drug disposition and response.[3][4] For NET and EE, polymorphisms in genes encoding drug-metabolizing enzymes can lead to significant differences in their clearance, potentially impacting contraceptive effectiveness and the risk of adverse drug reactions.[3] This guide serves as a technical resource on the critical genetic factors affecting NET and EE metabolism.

Metabolic Pathways

Norethindrone (NET) Metabolism

Norethindrone undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 64%.[5] The primary metabolic route involves the reduction of the A-ring, followed by conjugation with sulfates and glucuronides.[5] A minor but clinically relevant pathway is the metabolic conversion of a small amount of norethindrone to ethinyl estradiol, which is catalyzed by cytochrome P450 enzymes.[5]

Ethinyl Estradiol (EE) Metabolism

Ethinyl estradiol also undergoes significant first-pass metabolism, with an oral bioavailability of around 43%.[5] Its metabolism is characterized by two main pathways: Phase I oxidation and Phase II conjugation. The primary oxidative reaction is 2-hydroxylation, predominantly catalyzed by the CYP3A4 isoform of cytochrome P450, with a smaller contribution from CYP2C9.[5][6][7] The resulting hydroxylated metabolites and the parent EE molecule are then subject to extensive conjugation with sulfates and glucuronides, primarily mediated by UDP-glucuronosyltransferase 1A1 (UGT1A1), to facilitate their excretion.[5][6]

Key Pharmacogenomic Variations

Genetic polymorphisms in enzymes responsible for the metabolism of NET and EE can alter their catalytic activity, leading to variations in drug exposure and response.

Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is a major enzyme in the metabolism of numerous drugs, including the 2-hydroxylation of EE.[8][9] While CYP3A4 is less polymorphic than other CYP genes, several variants have been identified that can impact its function.[10]

| Variant | Functional Effect | Impact on Drug Metabolism | References |

| CYP3A41B | Increased transcriptional activity (conflicting data) | Potentially increased metabolism of CYP3A4 substrates, leading to lower drug exposure. Association studies have yielded inconsistent results. | |

| CYP3A422 | Reduced mRNA and protein expression | Decreased metabolism of CYP3A4 substrates, leading to higher drug exposure and increased risk of toxicity. | [10][11] |

| CYP3A7*1C | Ectopic expression of fetal CYP3A7 in adults | Increased metabolism of steroid hormones, associated with lower serum levels of etonogestrel (B1671717) (a progestin similar to NET). | [3] |

Cytochrome P450 2C9 (CYP2C9)

CYP2C9 contributes to the metabolism of EE and is highly polymorphic, with several variants leading to decreased enzyme function.[12][13]

| Variant | Functional Effect | Impact on Drug Metabolism | References |

| CYP2C92 | Reduced enzyme activity | Decreased metabolism of CYP2C9 substrates. Slower oxidation of losartan (B1675146) has been observed in carriers. | [12][13] |

| CYP2C93 | Significantly reduced enzyme activity | Markedly decreased metabolism of CYP2C9 substrates. A three-fold higher metabolic ratio for losartan was found in 1/3 heterozygotes compared to 1/1 individuals. | [12] |

Note: Women taking oral contraceptives have been observed to have slower oxidation of the CYP2C9 substrate losartan, independent of their CYP2C9 genotype, suggesting a direct inhibitory effect of the hormones on the enzyme.[12][13]

UDP-Glucuronosyltransferase 1A1 (UGT1A1)

UGT1A1 is the primary enzyme responsible for the glucuronidation of EE and its metabolites.[6][14] A common polymorphism in the promoter region can reduce its expression.

| Variant | Functional Effect | Impact on Drug Metabolism | References |

| UGT1A1*28 | Insertion of a TA repeat in the TATA box promoter region, leading to decreased gene transcription and enzyme expression. | Reduced glucuronidation of substrates, including estrogens and bilirubin. Associated with altered risk for estrogen-related cancers. | [14][15][16][17] |

Experimental Protocols and Methodologies

Investigating the pharmacogenomics of NET and EE involves a combination of genotyping and phenotyping approaches.

Genotyping Methodologies

The identification of genetic variants in study participants is a foundational step.[18]

-

DNA Extraction: Genomic DNA is typically isolated from whole blood samples.

-

Candidate Gene Analysis: For known variants, methods like Polymerase Chain Reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis or Sanger sequencing are used. Real-time PCR with allele-specific probes (e.g., TaqMan assays) is also common for high-throughput single nucleotide polymorphism (SNP) genotyping.[19]

-

Genome-Wide Association Studies (GWAS): To discover novel variants, microarrays (e.g., custom Multi-Ethnic Global Array chips) are used to genotype hundreds of thousands to millions of SNPs across the genome.[20]

In Vitro Phenotyping: Enzyme Kinetics

In vitro systems are crucial for characterizing the functional consequences of genetic variants on enzyme activity.[21][22]

-

Test Systems: Common systems include human liver microsomes (containing CYPs) or recombinant enzymes (e.g., specific CYP or UGT variants expressed in insect cell microsomes).[21][23]

-

Incubation: The enzyme system is incubated with the substrate (e.g., EE or a probe substrate) at various concentrations at 37°C for a defined period.[23]

-

Analysis: The reaction is stopped, and the concentration of the metabolite is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[23]

-

Kinetic Parameter Determination: By measuring the initial reaction rates at different substrate concentrations, key kinetic parameters (Vmax and Km) are determined by fitting the data to the Michaelis-Menten equation or other appropriate models.[24][25] This allows for the calculation of intrinsic clearance (Vmax/Km), providing a quantitative measure of enzyme efficiency.[21]

In Vivo Phenotyping: Pharmacokinetic Studies

Clinical studies measure drug concentrations in participants to understand in vivo metabolic activity.[20][26]

-

Study Design: Healthy volunteers or patients are administered a single dose of the drug (e.g., an oral contraceptive pill). Blood samples are collected at multiple time points over a 24-hour period or longer.[27]

-

Drug Quantification: Plasma concentrations of the parent drug (NET, EE) and its key metabolites are measured using validated LC-MS methods.[20]

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and clearance (CL/F).

-

Correlation: These pharmacokinetic parameters are then statistically correlated with the participants' genotypes to determine the in vivo effect of specific genetic variants.[28]

Clinical Implications and Future Directions

Understanding the pharmacogenomics of NET and EE has significant potential for personalizing hormonal contraception.

-

Efficacy: Individuals who are rapid metabolizers due to their genetic makeup may have lower steady-state concentrations of contraceptive hormones, potentially increasing the risk of unintended pregnancy.

-

Safety: Conversely, poor metabolizers may accumulate higher concentrations of these hormones, which could increase the risk of hormone-related side effects such as venous thromboembolism.

Future research should focus on larger, more diverse population studies to validate the clinical utility of these pharmacogenomic markers. The development of comprehensive genetic testing panels could enable clinicians to predict an individual's metabolic phenotype, guiding the selection of the most appropriate contraceptive formulation and dose. This would represent a significant step away from the current "trial-and-error" approach and towards a more personalized and effective strategy for hormonal contraception.[4]

References

- 1. drugs.com [drugs.com]

- 2. Exploring Norethindrone Acetate & Ethinyl Estradiol Combo [rupahealth.com]

- 3. Society of Family Planning: The pharmacogenomics of contraception: genetic determinants of etonogestrel pharmacokinetics [societyfp.org]

- 4. Analyzing Genetics May Lead to Better Contraceptive Experiences for Women | Yale School of Medicine [medicine.yale.edu]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] THE INVOLVEMENT OF CYP 3 A 4 AND CYP 2 C 9 IN THE METABOLISM OF 17-ETHINYLESTRADIOL | Semantic Scholar [semanticscholar.org]

- 8. Functional gene variants of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinically Relevant Genetic Variations in Drug Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Why We Need to Take a Closer Look at Genetic Contributions to CYP3A Activity [frontiersin.org]

- 11. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The impact of CYP2C9 genetics and oral contraceptives on cytochrome P450 2C9 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacogenomics of CYP2C9: Functional and Clinical Considerations† - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Association of genetic polymorphisms in UGT1A1 with breast cancer and plasma hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic variations in UGT1A1 and UGT2B7 and endometrial cancer risk - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Characterization of UDP-glucuronosyltransferase (UGT1A1) Promoter Polymorphisms and Gene Expression on Ethnicity, Stage of Disease, and Menopausal Status in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacogenomic genotyping methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacogenomics: methods and protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacogenomics of Contraception: Genetic Variants and Etonogestrel Pharmacokinetics [ctv.veeva.com]

- 21. Methods for Determination of Enzyme Kinetics and Metabolic Rates | Semantic Scholar [semanticscholar.org]

- 22. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of CYP2C9 Genetic Polymorphism in a Chinese Population on the Metabolism of Mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]

- 25. youtube.com [youtube.com]

- 26. Oral Contraceptive Pill (OCP) Pharmacogenomics [ctv.veeva.com]

- 27. academic.oup.com [academic.oup.com]

- 28. Applicability of ancestral genotyping in pharmacogenomic research with hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enterohepatic Recirculation of Ethinyl Estradiol Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with the enterohepatic recirculation of ethinyl estradiol (B170435) (EE) metabolites. Understanding this pharmacokinetic process is critical for the development and clinical application of drugs containing this synthetic estrogen.

Introduction to Ethinyl Estradiol and its Metabolism

Ethinyl estradiol is a potent, orally bioactive synthetic estrogen widely used in combined oral contraceptives. Its efficacy is significantly influenced by its pharmacokinetic profile, particularly its extensive first-pass hepatic metabolism and subsequent enterohepatic recirculation.[1] This recirculation prolongs the half-life of EE, enhancing its bioavailability and sustained effect.[2]

Upon oral administration, EE is rapidly absorbed in the small intestine, reaching peak serum concentrations in approximately two hours.[3] It then undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][4] The primary metabolic pathways involve:

-

Hydroxylation: Addition of hydroxyl groups to the aromatic ring, forming catechol estrogens.[5]

-

Conjugation: The hydroxylated metabolites, as well as the parent EE molecule, are conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation) to form more water-soluble compounds, facilitating their excretion.[3][4]

After oral administration, the 3-glucuronide and in some cases, the 3,17-diglucuronide, become important metabolites.[6] Following intravenous administration, the 3-sulfate and 3,17-disulfate are the major circulating metabolites.[6]

The Enterohepatic Recirculation Pathway

Enterohepatic recirculation is a physiological process where compounds are excreted from the liver into the bile, enter the intestine, are reabsorbed back into the portal circulation, and return to the liver.[7] This process significantly impacts the pharmacokinetics of EE.

The key steps in the enterohepatic recirculation of EE metabolites are:

-

Biliary Excretion: The conjugated EE metabolites (glucuronides and sulfates) are actively secreted from the hepatocytes into the bile.[8]

-

Intestinal Deconjugation: In the intestine, gut bacteria produce enzymes, most notably β-glucuronidase, which hydrolyze the glucuronide conjugates, releasing the parent, active EE.[9][10][11]

-

Reabsorption: The deconjugated, more lipophilic EE is then reabsorbed from the intestine back into the bloodstream.[8]

-

Return to the Liver: Via the portal circulation, the reabsorbed EE returns to the liver, where it can once again undergo metabolism and conjugation, continuing the cycle.[8]

This recirculation process is responsible for the appearance of a secondary peak in the plasma concentration-time curve of EE, typically observed several hours after the initial peak.[3][8][12]

Caption: Enterohepatic recirculation pathway of ethinyl estradiol.

The Role of Gut Microbiota

The gut microbiome, and specifically the "estrobolome" (the collection of gut microbes capable of metabolizing estrogens), plays a crucial role in the enterohepatic recirculation of EE.[10][13] Certain bacteria in the gut produce β-glucuronidase, an enzyme that deconjugates estrogen glucuronides, converting them back to their active forms.[11][13][14] This reactivation allows for their reabsorption into circulation.[13] An estrobolome rich in β-glucuronidase-producing bacteria may lead to increased reabsorption of free estrogens.[13] Alterations in the gut flora, for instance due to antibiotic use, can disrupt this process and potentially affect the efficacy of EE-containing medications, although controlled studies have not consistently confirmed a reduction in blood levels of EE with antibiotic use.[15]

Caption: Influence of gut microbiota on ethinyl estradiol reactivation.

Quantitative Data on Ethinyl Estradiol Pharmacokinetics

The following tables summarize key quantitative data from various studies on EE pharmacokinetics and metabolism.

| Parameter | Value | Species/Conditions | Citation |

| Oral Bioavailability | ~42% - 60% | Human / Baboon | [6][12] |

| Peak Plasma Concentration (Cmax) | 128 pg/mL | Human (after 50 µg oral dose) | [12] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Human | [3] |

| Secondary Peak | ~10-14 hours post-dose | Human | [8] |

| Elimination Half-Life | 8.8 to 11.2 hours | Baboon (intravenous EE and its sulfates) | [6] |

| Biliary Excretion of Metabolites | 12% of dose as ethinylestradiol-glucuronide | Rat (after i.v. administration) | [9] |

Table 1: Pharmacokinetic Parameters of Ethinyl Estradiol

| Study Type | Finding | Species | Citation |

| Comparative Administration Route | Oral EE is 4-5 times more potent than vaginal EE for both CNS and hepatic effects. | Human (postmenopausal) | [16] |

| Metabolite Profile (IV Admin) | 3-sulfate and 3,17-disulfate are major circulating metabolites. | Baboon | [6] |

| Metabolite Profile (Oral Admin) | 3-glucuronide and 3,17-diglucuronide are also important. | Baboon | [6] |

| Antibiotic Interaction | Controlled studies have not confirmed that antibiotics reduce blood levels of EE. | Human | [15] |

Table 2: Comparative and Metabolite Data for Ethinyl Estradiol

Experimental Protocols for Investigating Enterohepatic Recirculation

Several experimental models and techniques are employed to study the enterohepatic recirculation of drugs like EE.

A. In Vivo Animal Models: Bile Duct Cannulation

This is a direct method to quantify biliary excretion.

-

Objective: To measure the amount of drug and its metabolites excreted in the bile.

-

Procedure:

-

Anesthetize the animal model (e.g., rat).

-

Perform a laparotomy to expose the common bile duct.

-

Cannulate the bile duct with a small catheter (e.g., PE-10 tubing).

-

Administer the drug (e.g., radiolabeled EE) intravenously or intraduodenally.

-

Collect bile samples at timed intervals.

-

Analyze the bile for the parent drug and its conjugated metabolites using techniques like HPLC and mass spectrometry or scintillation counting for radiolabeled compounds.

-

-

Paired-Rat Model: A more advanced setup involves cannulating the bile duct of a donor rat (which receives the drug) into the duodenum of a recipient rat. Blood samples from the recipient rat are then analyzed for the appearance of the drug, providing direct evidence of intestinal reabsorption and the extent of enterohepatic circulation.[17]

B. Pharmacokinetic Studies in Humans

These studies provide indirect but clinically relevant evidence of enterohepatic recirculation.

-

Objective: To characterize the plasma concentration-time profile of a drug and identify secondary peaks indicative of recirculation.

-

Procedure:

-

Administer a single oral dose of the drug (EE) to human volunteers.

-

Collect serial blood samples over an extended period (e.g., 24-48 hours).

-

Separate plasma from the blood samples.

-

Quantify the concentration of the drug in plasma using a highly sensitive and specific analytical method.

-

Plot plasma concentration versus time and analyze the pharmacokinetic parameters (Cmax, Tmax, half-life, AUC). The presence of a second peak in the curve after the initial absorption peak is strong evidence for enterohepatic recirculation.[12][18]

-

C. Analytical Techniques for Quantification

Accurate quantification of EE and its metabolites at very low concentrations is crucial.

-

Radioimmunoassay (RIA): A sensitive immunoassay used in earlier studies to measure EE concentrations in plasma.[12]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The current gold standard for bioanalysis. It offers high sensitivity and specificity for quantifying EE and its various metabolites in biological matrices like plasma and bile.[19]

-

Sample Preparation: Often involves solid-phase extraction (SPE) to isolate the analyte from plasma, followed by derivatization (e.g., with dansyl chloride) to enhance sensitivity.[19]

-

Limit of Quantification (LOQ): Modern LC-MS/MS methods can achieve LOQs as low as 1 pg/mL in plasma.

-

D. In Vitro and Ex Vivo Methods

These methods help elucidate specific mechanisms.

-

Liver Microsome Assays: Incubating EE with human or rat liver microsomes helps identify the oxidative metabolites formed by CYP450 enzymes.[5]

-

Incubation with Gut Microbiota: Fecal preparations or specific bacterial cultures can be incubated with conjugated EE metabolites to confirm the deconjugation activity of microbial enzymes like β-glucuronidase.[20]

Caption: General experimental workflow for studying enterohepatic recirculation.

Conclusion

The enterohepatic recirculation of ethinyl estradiol metabolites is a complex but critical process that significantly extends the drug's half-life and enhances its clinical efficacy. This pathway is heavily dependent on hepatic metabolism, biliary excretion, and the deconjugating activity of the gut microbiota. A thorough understanding of these mechanisms, supported by robust quantitative data from well-designed experimental protocols, is essential for drug development professionals and researchers. Factors that influence liver function or the composition of the gut microbiome can alter the pharmacokinetics of EE, highlighting the importance of considering these interactions in both preclinical and clinical settings.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. What is the mechanism of Ethinyl Estradiol? [synapse.patsnap.com]

- 3. Ethinylestradiol [bionity.com]

- 4. ClinPGx [clinpgx.org]

- 5. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics and metabolism of ethinyl estradiol and its three sulfates in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [The enterohepatic circulation of estradiol and ethinylestradiol in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogen-Gut-Brain Axis: Examining the Role of Combined Oral Contraceptives on Mental Health Through Their Impact on the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interactivehealthclinic.com [interactivehealthclinic.com]

- 12. An investigation of the pharmacokinetics of ethynylestradiol in women using radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gut microbial β-glucuronidases reactivate estrogens as components of the estrobolome that reactivate estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The impact of the gut microbiota on the reproductive and metabolic endocrine system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Factors affecting the enterohepatic circulation of oral contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of hepatic impact of oral and vaginal administration of ethinyl estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Video: Hepatic Drug Excretion: Enterohepatic Cycling [jove.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Simultaneous Quantification of Norethindrone and Ethinyl Estradiol in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone (B1679910) and ethinyl estradiol (B170435) are synthetic hormones commonly used in oral contraceptives. The accurate determination of their concentrations in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of norethindrone and ethinyl estradiol in plasma. The method utilizes derivatization to enhance the sensitivity for ethinyl estradiol, enabling low picogram per milliliter detection limits.

Principle

This method involves the extraction of norethindrone, ethinyl estradiol, and their respective stable isotope-labeled internal standards from human plasma via liquid-liquid extraction (LLE). To enhance the ionization efficiency and, consequently, the sensitivity of ethinyl estradiol, a derivatization step using dansyl chloride is employed. The derivatized analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.

Experimental Workflow

Application Note: Validated RP-HPLC Method for the Simultaneous Quantification of Norethindrone and Ethinyl Estradiol in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction